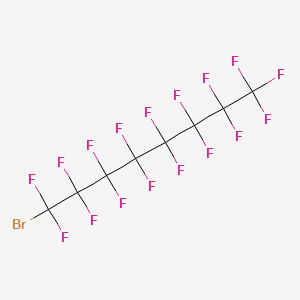

Perflubron

Cat. No. B1679595

Key on ui cas rn:

423-55-2

M. Wt: 498.96 g/mol

InChI Key: WTWWXOGTJWMJHI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05455373

Procedure details

Perfluorononanoic acid 100 g (0.215 mole), bromine 41 g (0.258 mole) and Freon 113 (500 ml) were mixed in a 2-liter Teflon plastic bottle. This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes made of Teflon-FEP, and a thermocouple coated with Teflon-FEP. The outlet tube was connected to a condensor which was chilled with an ethylene glycol-water mixture. The acid solution was warmed to 30 ° C. through agitation while the reactor was purged of air by flushing it with an inert gas, such as nitrogen, through the inlet tube; The nitrogen flow was terminated and fluorine gas was bubbled into the mixture at 30 cc/min. The fluorine, supplied by Air Products, was used without further purification. The fluorine flow rate was controlled with a Monel needle valve and monitored with a Hastings mass flow transducer. Despite an exothermic reaction occurring immediately, the reaction temperature was kept at 30°-40° C. throughout the reactor by external cooling. The fluorine flow was maintained until the color of the solution turned from deep red to light yellow. Approximately 2.2 fold excess of fluorine (based on the initial amount of acid used) was required to produce this result. After the fluorine gas was terminated, the reactor was again purged with nitrogen and the mixture was carefully poured into water. The organic precipitate was washed with water containing a small amount of sodium thiosulfite, and then dried over magnesium sulfate. Fractional distillation of the precipitate produced 100 grams of perfluorooctyl bromide (97% yield) having a boiling point between 142°-144° C.

[Compound]

Name

113

Quantity

500 mL

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

ethylene glycol water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:28])([C:6]([F:27])([F:26])[C:7]([F:25])([F:24])[C:8]([F:23])([F:22])[C:9]([F:21])([F:20])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])C(O)=O.[Br:29]Br.FF>C(O)CO.O>[F:1][C:2]([Br:29])([F:28])[C:6]([F:27])([F:26])[C:7]([F:25])([F:24])[C:8]([F:23])([F:22])[C:9]([F:21])([F:20])[C:10]([F:19])([F:18])[C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

|

Name

|

|

|

Quantity

|

41 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

[Compound]

|

Name

|

113

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Five

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Six

|

Name

|

ethylene glycol water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CO)O.O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This plastic reactor was equipped with a Teflon-coated magnetic stir bar, inlet and outlet tubes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purged of air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by flushing it with an inert gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The nitrogen flow was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fluorine gas was bubbled into the mixture at 30 cc/min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used without further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Despite an exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 30°-40° C. throughout the reactor by external cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce this result

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the fluorine gas was terminated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reactor was again purged with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was carefully poured into water

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic precipitate was washed with water containing a small amount of sodium thiosulfite

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Fractional distillation of the precipitate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 100 g | |

| YIELD: PERCENTYIELD | 97% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |